Cas no 1447944-32-2 (1-(2-methoxypropan-2-yl)cyclopropanecarboxylic acid)

1-(2-Methoxypropan-2-yl)cyclopropanecarboxylic acid is a cyclopropane derivative featuring a methoxy-substituted isopropyl group, which enhances its steric and electronic properties. This compound is of interest in synthetic chemistry due to its rigid cyclopropane ring and functionalized carboxyl group, making it a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. The methoxy-isopropyl moiety contributes to improved solubility and stability, facilitating its use in complex organic transformations. Its structural uniqueness allows for selective modifications, enabling applications in asymmetric synthesis and ligand design. The compound's well-defined reactivity profile and compatibility with various reaction conditions make it a valuable building block in medicinal and materials chemistry research.
1-(2-methoxypropan-2-yl)cyclopropanecarboxylic acid structure
1447944-32-2 structure
Product Name:1-(2-methoxypropan-2-yl)cyclopropanecarboxylic acid
CAS No:1447944-32-2
MF:C8H14O3
MW:158.194962978363
CID:2111229
Update Time:2025-05-23

1-(2-methoxypropan-2-yl)cyclopropanecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methoxypropan-2-yl)cyclopropanecarboxylic acid
    • Cyclopropanecarboxylic acid, 1-(1-methoxy-1-methylethyl)-
    • CID 89694857
    • 1-(2-methoxypropan-2-yl)cyclopropane-1-carboxylic acid
    • Inchi: 1S/C8H14O3/c1-7(2,11-3)8(4-5-8)6(9)10/h4-5H2,1-3H3,(H,9,10)
    • InChI Key: NURQAGMTNGGIJC-UHFFFAOYSA-N
    • SMILES: O(C)C(C)(C)C1(C(=O)O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Density: 1.158±0.06 g/cm3(Predicted)
  • Boiling Point: 229.4±13.0 °C(Predicted)
  • pka: 4.83±0.20(Predicted)

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Additional information on 1-(2-methoxypropan-2-yl)cyclopropanecarboxylic acid

Professional Introduction to 1-(2-methoxypropan-2-yl)cyclopropanecarboxylic Acid (CAS No. 1447944-32-2)

1-(2-methoxypropan-2-yl)cyclopropanecarboxylic acid, a compound with the chemical identifier CAS No. 1447944-32-2, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its cyclopropane ring and methoxy-substituted isobutyl side chain, has garnered attention due to its unique structural features and potential applications in drug discovery and molecular medicine.

The structural motif of 1-(2-methoxypropan-2-yl)cyclopropanecarboxylic acid combines the rigidity of the cyclopropane ring with the flexibility of the isobutyl group, making it a versatile scaffold for medicinal chemistry. The cyclopropane ring, known for its strained three-membered carbon framework, often serves as a key pharmacophore in the design of bioactive molecules. Its ability to adopt specific conformations and interact with biological targets makes it valuable in the development of novel therapeutic agents.

The presence of the methoxy group in the isobutyl side chain introduces additional functional diversity, enabling further chemical modifications and derivatization. This feature is particularly advantageous in drug design, as it allows for fine-tuning of physicochemical properties such as solubility, metabolic stability, and target binding affinity. The combination of these structural elements makes 1-(2-methoxypropan-2-yl)cyclopropanecarboxylic acid a promising candidate for exploring new pharmacological pathways.

In recent years, there has been a growing interest in cyclopropane-containing compounds due to their unique biological activities. Research has demonstrated that these molecules can exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The strained nature of the cyclopropane ring facilitates interactions with biological targets, often leading to potent and selective binding. This has spurred extensive investigation into synthesizing new derivatives and understanding their mechanisms of action.

One notable area of research involving 1-(2-methoxypropan-2-yl)cyclopropanecarboxylic acid is its potential application in oncology. Studies have shown that cyclopropane derivatives can modulate key signaling pathways involved in cancer cell proliferation and survival. By targeting specific enzymes or receptors, these compounds may offer novel therapeutic strategies against various types of cancer. The methoxy-substituted isobutyl group further enhances their potential by allowing for selective interactions with cancer-specific biomarkers.

Another exciting aspect of 1-(2-methoxypropan-2-yl)cyclopropanecarboxylic acid is its role in developing innovative synthetic methodologies. The compound serves as a valuable intermediate in constructing more complex molecular architectures. Researchers have leveraged its reactive sites to develop novel catalytic processes and cross-coupling reactions, which are essential for efficient drug synthesis. These advancements not only contribute to the compound's utility but also push the boundaries of synthetic organic chemistry.

The pharmacokinetic properties of 1-(2-methoxypropan-2-yl)cyclopropanecarboxylic acid are also subjects of intense investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies have provided insights into its metabolic pathways and interactions with cytochrome P450 enzymes, which are critical for drug metabolism. These findings are instrumental in designing dosage regimens that maximize efficacy while minimizing side effects.

Furthermore, the compound's interaction with biological targets has been studied using computational modeling and spectroscopic techniques. These approaches have helped elucidate how 1-(2-methoxypropan-2-yl)cyclopropanecarboxylic acid binds to proteins and enzymes at the molecular level. Such detailed understanding is essential for rational drug design, allowing chemists to modify the structure for improved binding affinity and selectivity.

The versatility of 1-(2-methoxypropan-2-yl)cyclopropanecarboxylic acid extends beyond its applications in drug discovery. It has also been explored as a building block in materials science and agrochemicals. The unique structural features make it suitable for designing novel polymers and specialty chemicals with tailored properties. This interdisciplinary approach highlights the broad utility of this compound across various scientific domains.

In conclusion, 1-(2-methoxypropan-2-yl)cyclopropanecarboxylic acid (CAS No. 1447944-32-2) represents a fascinating molecule with significant potential in pharmaceuticals and beyond. Its distinctive structural characteristics, combined with recent advancements in synthetic chemistry and biopharmaceutical research, position it as a valuable asset in modern drug development. As research continues to uncover new applications and mechanisms, this compound is poised to play an increasingly important role in addressing global health challenges.

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